![molecular formula C5H11NO4S B2831705 4-[(Methylsulfonyl)amino]butanoic acid CAS No. 887842-00-4](/img/structure/B2831705.png)

4-[(Methylsulfonyl)amino]butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

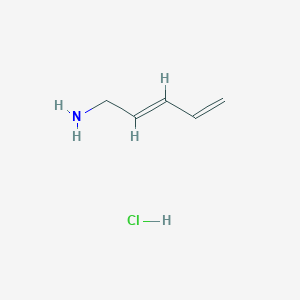

4-[(Methylsulfonyl)amino]butanoic acid is a chemical compound with the molecular formula C5H11NO4S . It has a molecular weight of 181.21 . The compound is used for proteomics research .

Molecular Structure Analysis

The InChI code for 4-[(Methylsulfonyl)amino]butanoic acid is 1S/C5H11NO4S/c1-10(8,9)6-3-2-4-5(7)8/h2-4H2,1H3,(H,7,8) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The predicted melting point of 4-[(Methylsulfonyl)amino]butanoic acid is 120.38° C, and its predicted boiling point is approximately 373.3° C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm^3 and a refractive index of n 20D 1.49 .Wissenschaftliche Forschungsanwendungen

Nutritional Bioefficacy

- Methionine Sources Bioefficacy : A review on the chemistry, metabolism, and dose response of methionine sources, including 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met), explores their bioefficacy. This includes their absorption, metabolic conversion, and utilization differences in animals, providing insights into their nutritional applications and statistical methods for bioefficacy comparison (Vázquez-Añón et al., 2017).

Environmental Applications

Corrosion Inhibition : Sulfamic acid, an analog in terms of sulfur-containing functional groups, is reviewed for its role as an environmentally friendly electrolyte for industrial cleaning and corrosion inhibition. This highlights the use of sulfonic and sulfonyl compounds in environmental protection and industrial applications (Verma & Quraishi, 2022).

Polyfluoroalkyl Chemicals Degradation : The microbial degradation of polyfluoroalkyl chemicals, which may share structural motifs with sulfonylamino acids in their persistence and environmental behavior, is reviewed. This offers a perspective on the environmental fate and degradation pathways of complex organic compounds (Liu & Avendaño, 2013).

Chemical and Material Science

Hydrophilic Interaction Chromatography : The review on stationary and mobile phases in hydrophilic interaction chromatography (HILIC) could be relevant for the separation and analysis of sulfonylamino acids and their derivatives. This method is particularly valuable for polar, weakly acidic, or basic samples, indicating the broad applicability of chromatographic techniques in research involving complex organic molecules (Jandera, 2011).

Xylan Derivatives : Research on the chemical modification of xylan into ethers and esters, including the synthesis of xylan esters with functional groups similar to "4-[(Methylsulfonyl)amino]butanoic acid," showcases the potential of such compounds in creating new materials with specific properties. This highlights the innovation in biopolymer research and its application potential in various fields (Petzold-Welcke et al., 2014).

Eigenschaften

IUPAC Name |

4-(methanesulfonamido)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-11(9,10)6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNVFRLQNKSJBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate](/img/structure/B2831622.png)

![N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B2831624.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2831627.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2831631.png)

![3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2831632.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2831634.png)

![2-Amino-4-(4-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2831636.png)

![3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831643.png)